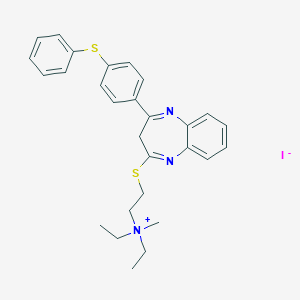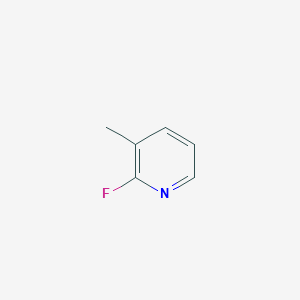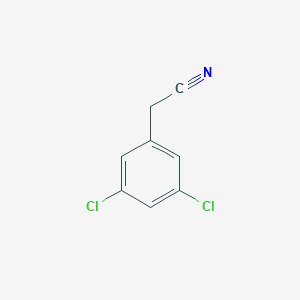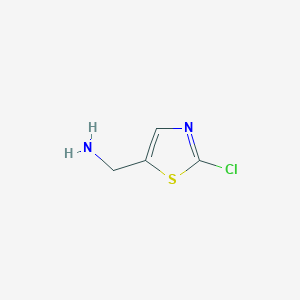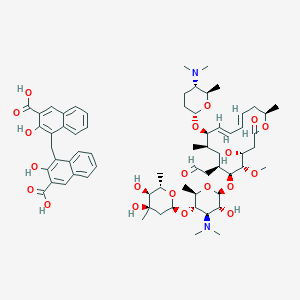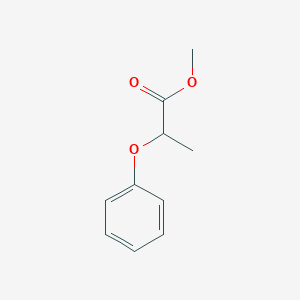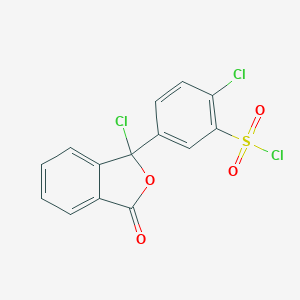![molecular formula C19H14N4O4 B031062 Ácido 7-benzamido-4-metil-9-oxopirazolo[5,1-b]quinazolina-2-carboxílico](/img/structure/B31062.png)
Ácido 7-benzamido-4-metil-9-oxopirazolo[5,1-b]quinazolina-2-carboxílico
Descripción general
Descripción
PD 90780: es un antagonista no peptídico del factor de crecimiento nervioso (NGF). Interactúa con el NGF y evita su unión al receptor neurotrófico p75 (p75NTR). Este compuesto ha mostrado un potencial significativo en la inhibición de las interacciones NGF-p75NTR, lo que lo convierte en una herramienta valiosa en la investigación neurobiológica .
Aplicaciones Científicas De Investigación
PD 90780 tiene varias aplicaciones de investigación científica, que incluyen:
Neurobiología: Se utiliza para estudiar el papel de NGF en la supervivencia neuronal, la diferenciación y la apoptosis. .
Farmacología: PD 90780 se utiliza para explorar posibles enfoques terapéuticos para afecciones como el dolor crónico y los trastornos neurodegenerativos
Biología Celular: Ayuda a comprender los mecanismos de señalización de las neurotrofinas y sus receptores en varios tipos de células
Mecanismo De Acción
PD 90780 ejerce sus efectos uniéndose a NGF, lo que evita que NGF interactúe con el p75NTR. Esta inhibición interrumpe la vía de señalización NGF-p75NTR, que es crucial para la supervivencia y diferenciación neuronal. El compuesto ha mostrado una IC50 de 23,1 μM en células PC12 y 1,8 μM en células PC12 nnr5 .
Análisis Bioquímico
Cellular Effects
In cellular processes, 7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid interacts with NGF, preventing its binding to p75 NTR . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid exerts its effects by binding to NGF, thereby preventing NGF from binding to p75 NTR . This suggests that it may alter NGF-p75NTR interactions in the presence of TrkA.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: PD 90780 puede sintetizarse a través de una serie de reacciones químicas que involucran la formación de derivados de pirazoloquinazolina. La ruta de síntesis específica y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .
Métodos de Producción Industrial: Los métodos de producción industrial para PD 90780 no están ampliamente documentados. Suele producirse en laboratorios de investigación en condiciones controladas para garantizar una alta pureza y consistencia .
Análisis De Reacciones Químicas
Tipos de Reacciones: PD 90780 principalmente experimenta interacciones con NGF, inhibiendo su unión a p75NTR. No experimenta reacciones químicas típicas como oxidación, reducción o sustitución en su aplicación principal .
Reactivos y Condiciones Comunes:
Reactivos: PD 90780 en sí, NGF, p75NTR.
Condiciones: Los estudios in vitro a menudo utilizan concentraciones que van desde 0,1 a 100 μM, con tiempos de incubación de alrededor de 2 horas
Productos Mayores Formados: El resultado principal de la interacción de PD 90780 es la inhibición de la unión de NGF a p75NTR, lo que evita las vías de señalización descendentes asociadas con NGF .
Comparación Con Compuestos Similares
PD 90780 es único en su inhibición específica de la unión de NGF a p75NTR. Compuestos similares incluyen:
- MeOSuc-Ala-Ala-Pro-Val-pNA
- BDP 558/568 amine
- AC-green
- Naphthalene-1,2-dicarbaldehyde
- Rhodamine 800
Estos compuestos también se dirigen a los receptores de neurotrofinas, pero pueden tener diferentes especificidades y mecanismos de acción .
Propiedades
IUPAC Name |
7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c1-22-15-8-7-12(20-17(24)11-5-3-2-4-6-11)9-13(15)18(25)23-16(22)10-14(21-23)19(26)27/h2-10H,1H3,(H,20,24)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZAGXDMMVWYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N4C1=CC(=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
